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Abstract
The biogenesis of eukaryotic ribosomes is a highly complex and energy-intensive process

essential for cell growth and proliferation. It involves the coordinated action of a vast number of

ribosome biogenesis factors (RBFs) that guide the intricate folding and processing of ribosomal

RNA (rRNA) and the assembly of ribosomal proteins. Within this elaborate machinery, the AAA-

ATPase Mdn1 (Midasin) emerges as a crucial player in the maturation of the 60S large

ribosomal subunit. This technical guide provides a comprehensive overview of the function of

Mdn1, detailing its molecular architecture, enzymatic activity, and its critical role in the

remodeling of pre-60S particles. We present a compilation of quantitative data, detailed

experimental methodologies for studying Mdn1, and visual representations of its operational

pathways to serve as a valuable resource for researchers in the field and professionals

involved in the development of therapeutic agents targeting ribosome biogenesis.

Introduction
Eukaryotic ribosome synthesis is a cornerstone of gene expression, and its dysregulation is

implicated in various human diseases, including cancer and ribosomopathies. The assembly of

the 60S ribosomal subunit is a particularly intricate process that occurs across different cellular

compartments, primarily the nucleolus and the nucleoplasm, before the mature subunit is

exported to the cytoplasm. This journey involves a series of sequential folding and processing

events orchestrated by a large cohort of non-ribosomal factors.
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Mdn1 is a large, dynein-like AAA (ATPases Associated with diverse cellular Activities) protein,

with a molecular weight of approximately 550 kDa, that is indispensable for the maturation of

the pre-60S ribosomal subunit.[1] Its primary function is to act as a molecular motor, utilizing

the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly

factors.[2][3] This removal is a critical checkpoint for the transition of the pre-60S particle to the

next stage of maturation and for its eventual export to the cytoplasm.[4][5] Understanding the

precise mechanism of Mdn1 action is therefore fundamental to deciphering the complexities of

ribosome biogenesis and can unveil novel targets for therapeutic intervention.

Molecular Architecture of Mdn1
The remarkable size and multi-domain structure of Mdn1 are central to its function. It is

characterized by a ring-shaped AAA-ATPase domain at its N-terminus and a long, flexible linker

arm that terminates in a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain.[2][6]

AAA-ATPase Domain: This domain consists of six AAA+ protomers arranged in a ring, with

four of them (AAA2-5) being catalytically active and capable of hydrolyzing ATP.[3] The AAA

ring serves as the motor of the protein, undergoing conformational changes upon ATP

binding and hydrolysis that are transmitted through the linker arm to the MIDAS domain.[2][6]

Linker Domain: This extensive region, approximately 20 nm in length, connects the AAA ring

to the MIDAS domain and includes a flexible Asp/Glu-rich motif.[2][6] This linker is not merely

a passive tether but plays an active role in regulating the intramolecular interaction between

the AAA and MIDAS domains.[3]

MIDAS Domain: The C-terminal MIDAS domain is responsible for substrate recognition and

binding.[1][2] It specifically interacts with ubiquitin-like (UBL) domains present on its target

assembly factors, such as Rsa4 and Ytm1.[7]

Mechanism of Action: A Stepwise Remodeling of the
Pre-60S Particle
Mdn1 functions at distinct stages of 60S subunit maturation, primarily by catalyzing the removal

of key assembly factors from pre-60S particles. This process is tightly regulated and coupled to

the nucleotide state of the AAA-ATPase domain. The primary substrates of Mdn1-mediated

removal are the assembly factors Ytm1 and Rsa4.[4][7]
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The removal of these factors occurs in a sequential manner, marking critical transitions in the

maturation pathway of the 60S subunit. Mdn1 is recruited to pre-60S particles at different

stages, including the nucleolar Nsa1 particle and the nucleoplasmic Rix1 particle.[4][8]

Mdn1-Mediated Remodeling of Pre-60S Ribosomal
Particles
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Mdn1-mediated removal of assembly factors from pre-60S particles.

In the nucleolus, Mdn1 is involved in the remodeling of the Nsa1 particle, which leads to the

removal of the assembly factor Ytm1.[4][8] Subsequently, in the nucleoplasm, Mdn1 associates

with the Rix1 particle and, in an ATP-dependent manner, removes the assembly factor Rsa4.[2]

[9] The dissociation of these factors is essential for the structural rearrangements of the pre-

60S particle that are required for its continued maturation and eventual export to the cytoplasm.

[4]

Quantitative Data on Mdn1 Function
The enzymatic activity of Mdn1 and its interactions with its substrates have been characterized

quantitatively, providing insights into its molecular mechanism.
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Parameter Value
Substrate/Conditio
n

Reference

Binding Affinity (Kd)

Mdn1 MIDAS - Rsa4 ~7.0 µM
In solution (Microscale

Thermophoresis)
[1][2]

Mdn1 MIDAS - Ytm1 Weak (≥7 µM) In solution [1][2]

ATPase Activity

ATPase rate (mutant

Mdn1)
0.15 ± 0.02 ATP/sec

In vitro NADH-coupled

assay
[7]

Force Spectroscopy

Catch-bond lifetime

extension
~10-fold

At ~4 pN of applied

force (Optical

Tweezers)

[1][3]

Experimental Protocols
A variety of experimental techniques are employed to investigate the function of Mdn1. Below

are detailed methodologies for key experiments.

NADH-Coupled ATPase Assay
This assay measures the rate of ATP hydrolysis by Mdn1 by coupling the production of ADP to

the oxidation of NADH.

Materials:

Mdn1 assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5 mM EGTA, 1

mM DTT.

NADH: 200 µM

Phosphoenolpyruvic acid (PEP): 1 mM
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D-lactic dehydrogenase: 30 U/mL

Pyruvate kinase: 30 U/mL

Mg-ATP: 1 mM

Purified Mdn1 protein: 25 nM

Procedure:

Prepare a reaction mixture containing Mdn1 assay buffer, NADH, PEP, D-lactic

dehydrogenase, and pyruvate kinase.

Add purified Mdn1 protein to the reaction mixture to a final concentration of 25 nM.

Initiate the reaction by adding Mg-ATP to a final concentration of 1 mM.

Monitor the decrease in NADH fluorescence over time using a microplate reader with

excitation at 340 nm and emission at 440 nm.

Calculate the reaction velocity by linear fitting of the fluorescence time course data and

normalize to the Mdn1 concentration.[5]

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein
Interactions
The Y2H system is used to identify and confirm interactions between Mdn1 and its partner

proteins.

Materials:

Saccharomyces cerevisiae reporter strain (e.g., AH109).

Bait plasmid (e.g., pGBKT7) containing the Mdn1 gene fused to the GAL4 DNA-binding

domain (BD).

Prey plasmid (e.g., pGADT7) containing the gene of the potential interacting partner fused to

the GAL4 activation domain (AD).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://bio-protocol.org/exchange/minidetail?id=8354447&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Appropriate selective media (e.g., SD/-Leu/-Trp for plasmid selection, SD/-Leu/-Trp/-His/-Ade

for interaction selection).

Procedure:

Co-transform the bait and prey plasmids into the yeast reporter strain.

Plate the transformed yeast on selective media lacking leucine and tryptophan to select for

cells containing both plasmids.

Patch the resulting colonies onto highly selective media lacking leucine, tryptophan,

histidine, and adenine.

Incubate the plates at 30°C for 3-5 days.

Growth on the highly selective media indicates a positive interaction between the bait and

prey proteins.[8][10]

Cryo-Electron Microscopy (Cryo-EM) of Pre-60S
Particles
Cryo-EM is a powerful technique to visualize the structure of Mdn1 in complex with pre-60S

ribosomal particles at near-atomic resolution.

Procedure:

Sample Purification: Isolate pre-60S particles containing Mdn1 from cells (e.g., via tandem

affinity purification of a tagged subunit).[11]

Grid Preparation: Apply a small volume (3-4 µL) of the purified sample to a glow-discharged

cryo-EM grid.

Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).

This process rapidly freezes the sample in a thin layer of vitreous (non-crystalline) ice.

Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large

dataset of images at low electron doses to minimize radiation damage.
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Image Processing and 3D Reconstruction: Use specialized software (e.g., RELION,

CryoSPARC) to perform particle picking, 2D classification, 3D classification, and refinement

to obtain a high-resolution 3D reconstruction of the Mdn1-pre-60S complex.[11][12]

Optical Tweezers-Based Single-Molecule Force
Spectroscopy
This technique allows for the direct measurement of the forces involved in the interaction

between Mdn1's MIDAS domain and its substrates.

Procedure:

Sample Preparation: Immobilize one of the interacting partners (e.g., the MIDAS domain) on

a coverslip surface and the other partner (e.g., Rsa4) to a polystyrene bead.

Optical Trapping: Use a focused laser beam to trap the bead.

Force Application and Measurement: By moving the stage or the laser trap, a controlled

force can be applied to the molecular bond. The displacement of the bead from the center of

the trap is proportional to the applied force.

Data Analysis: By measuring the lifetime of the bond at different applied forces, a force-

dependent dissociation rate can be determined, revealing the nature of the interaction (e.g.,

slip bond vs. catch bond).[3][13]

Regulation of Mdn1 Activity
The activity of Mdn1 is tightly regulated to ensure the timely and accurate assembly of the 60S

subunit. One key regulatory mechanism involves the SUMOylation of other ribosome

biogenesis factors. For instance, the SUMOylation of PELP1 has been shown to promote the

recruitment of Mdn1 to pre-60S particles, while its deSUMOylation is required for the release of

both Mdn1 and PELP1.[14][15] This SUMO cycle acts as a regulatory switch for the dynamic

association of Mdn1 with pre-ribosomes.

Conclusion and Future Perspectives
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Mdn1 stands out as a critical mechanochemical enzyme in the complex landscape of

eukaryotic ribosome biogenesis. Its role in remodeling pre-60S particles through the ATP-

dependent removal of assembly factors is a key checkpoint in the maturation of the large

ribosomal subunit. The intricate interplay between its AAA-ATPase motor and its substrate-

binding MIDAS domain, orchestrated over a long flexible linker, highlights the sophisticated

molecular machinery evolved to ensure the fidelity of ribosome production.

For researchers and scientists, a deeper understanding of Mdn1's regulation and its interaction

with a growing list of partners will continue to be a fertile area of investigation. For drug

development professionals, the essential nature of Mdn1 and its druggable ATPase domain

present an attractive target for the development of novel therapeutics aimed at modulating

ribosome biogenesis in diseases such as cancer. The methodologies and data presented in

this guide provide a solid foundation for furthering our knowledge of this essential molecular

machine and for exploring its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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